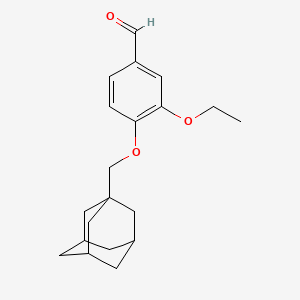

3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

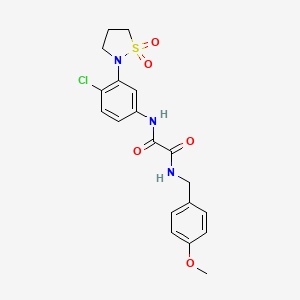

This compound is a derivative of benzoxazin, a type of organic compound that has been found to have various biological activities . It has been identified as a potassium channel activator and anti-inflammatory agent .

Synthesis Analysis

The synthesis of this compound involves a multi-stage process, starting from 5-oxo-tetrahydrofuran-2-carboxylic acid . The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate . This intermediate subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis

The molecular formula of this compound is C10H9NO4 . Its average mass is 207.183 Da and its monoisotopic mass is 207.053162 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include O-alkylation of 2-aminophenols with 2-bromoalkanoates and an intermolecular amidation reaction . These reactions are critical for the formation of the benzoxazin structure .Wissenschaftliche Forschungsanwendungen

Renewable Building Blocks for Polybenzoxazine

Phloretic acid (PA), a naturally occurring phenolic compound, demonstrates its utility as a renewable building block for enhancing the reactivity towards benzoxazine ring formation, providing an eco-friendly alternative to traditional phenols. This approach facilitates the creation of almost 100% bio-based benzoxazine end-capped molecules with promising thermal and thermo-mechanical properties for diverse material science applications (Trejo-Machin et al., 2017).

Biological Activity of Benzoxazinone Derivatives

The synthesis of novel benzoxazinone derivatives and their biological assays against bacterial strains and yeast reveal that these compounds possess significant antimicrobial activities. This highlights their potential in developing new antimicrobial agents (Hachama et al., 2013).

Heterocyclic Compound Synthesis

Benzoxazinone derivatives serve as starting materials for synthesizing a variety of heterocyclic compounds, such as furanones, pyrrolinones, and quinazolinones. Their reactivity with different nucleophiles expands the scope of chemical synthesis in creating biologically active molecules (Soliman et al., 2010).

Corrosion Inhibition

Research into benzoxazin derivatives, such as methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl) propanoate, demonstrates their effectiveness as corrosion inhibitors for carbon steel in acidic solutions. This underscores the potential of these compounds in industrial applications to prevent material degradation (Khadraoui et al., 2016).

Catalytic Oxidation

N-hydroxyphthalimide (NHPI) combined with Co species has been shown to catalytically oxidize alcohols to carbonyl compounds efficiently using molecular oxygen. This method exemplifies the role of benzoxazinone derivatives in facilitating green chemistry practices by promoting efficient and environmentally friendly oxidation processes (Iwahama et al., 2000).

Wirkmechanismus

Target of Action

Similar compounds have been shown to inhibit cox-1 and cox-2 enzymes .

Mode of Action

Based on the structure and activity of similar compounds, it may interact with its targets, possibly cox enzymes, leading to changes in their activity .

Biochemical Pathways

If it does inhibit cox enzymes as suggested, it could affect the synthesis of prostaglandins, leading to downstream effects on inflammation and pain signaling .

Result of Action

If it does inhibit cox enzymes, it could potentially reduce inflammation and pain .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(3-oxo-4H-1,4-benzoxazin-6-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-10-6-16-9-3-1-7(2-4-11(14)15)5-8(9)12-10/h1,3,5H,2,4,6H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABSKLUTMYWZHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(5-Bromofuran-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2954275.png)

![N-(2-cyclohex-1-en-1-ylethyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2954277.png)

![3-(3-chlorophenyl)-5-[(2-ethyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2954280.png)

![3-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)naphthalene-2-carboxamide](/img/structure/B2954281.png)

![1-(7-(2,3-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2954282.png)

![[4-Methyl-4-(2-methylpropyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2954283.png)

![N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2954294.png)